N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine
Description
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused furopyridine core substituted with a trifluoromethyl group at position 6 and a methylamine moiety at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, while the dihydrofuran ring introduces conformational rigidity.
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3 |
InChI Key |
MHYOVOPLVBNJBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=CC(=NC=C12)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine
Metal-Catalyzed [2+2+2] Cycloaddition Approach
One of the most effective synthetic routes to trifluoromethylated pyridine derivatives involves cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. This method has been demonstrated to afford multi-substituted pyridine frameworks with good to excellent yields.
Key Features:
- Catalyst: Cobalt chloride (CoCl2) complexed with phenanthroline ligand
- Additives: Zinc halides (ZnI2, ZnBr2, ZnCl2) improve yield significantly
- Solvent: 1,2-Dichloroethane (DCE)
- Temperature: Approximately 80°C
- Reaction time: Around 3 hours
Representative Data from Literature:
| Entry | Additive | Yield (%) | Notes |
|---|---|---|---|
| 14 | ZnI2 | 43 | Moderate yield |
| 15 | ZnBr2 | 79 | Improved yield |
| 16 | ZnCl2 | 75 | Comparable to ZnBr2 |
| 17 | None | Trace | Additive crucial for reaction |
| 18 | ZnBr2 (1.5 eq diyne) | Quantitative | Increased diyne improves yield |
This method efficiently constructs trifluoromethylated pyridine cores, which can be further functionalized to the target compound by ring fusion and N-methylation steps.
Multicomponent One-Pot Green Synthesis of Dihydrofuro Derivatives
Recent advances have introduced eco-friendly, one-pot multicomponent reactions to synthesize fused dihydrofuro derivatives structurally related to the target compound. These methods utilize:
- Catalysts such as imidazole or pyridine
- Water or aqueous media as solvent
- Mild reaction conditions (room temperature to moderate heating)
- High functional group tolerance and yields (72–98%)
A representative example involves the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins, which shares the dihydrofuro ring system with the target compound.
This approach offers advantages in sustainability and operational simplicity, potentially adaptable for the synthesis of this compound by selecting appropriate starting materials and N-methylation reagents.
N-Methylation Procedures
The introduction of the N-methyl group on the amine functionality is typically achieved by:
- Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride)
- Direct methylation using methyl iodide or methyl sulfate under basic conditions
These steps are usually performed after the construction of the fused heterocyclic core to avoid side reactions and ensure regioselectivity.
Summary Table of Preparation Methods
Research Findings and Analysis
- The cobalt-catalyzed cycloaddition method is highly effective for constructing trifluoromethylated pyridine rings, which serve as key intermediates in synthesizing the target compound.
- Additives such as zinc halides are critical for improving yields and reaction efficiency.
- Eco-friendly one-pot multicomponent reactions represent a promising alternative for synthesizing fused dihydrofuro systems, offering sustainability benefits.
- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is advantageous for drug development.
- N-Methylation is a crucial final step, typically conducted under mild conditions to preserve the integrity of the heterocyclic framework.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 1196156-88-3)
- Key Differences: Ring Orientation: The furopyridine ring system here is fused at [2,3-b] positions, altering electronic distribution and steric accessibility compared to the [3,2-C] fusion in the target compound.
4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Key Differences :
[6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Amine Group: Dimethylamine vs. methylamine, reducing basicity and altering solubility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₉H₉F₃N₂O | 218.18 | 2.1 | 0.15 |
| 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine | C₈H₇F₃N₂O | 204.15 | 1.8 | 0.22 |
| 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | C₉H₈F₃N₃ | 239.18 | 2.5 | 0.08 |
*Calculated using computational tools (e.g., ChemAxon).
Biological Activity
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C8H7F3N2O
- Molecular Weight: 204.15 g/mol
- CAS Number: 2382612-91-9
- IUPAC Name: (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of the compound.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific targets, such as:
- mPGES-1 Inhibition: Compounds in this structural class have shown promising results as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory processes. For example, related compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
Pharmacological Effects
- Anti-inflammatory Activity: The compound's ability to inhibit mPGES-1 suggests potential applications in treating inflammatory diseases.
- CNS Activity: Given its structure, it may also interact with neurotransmitter systems, particularly NMDA receptors, which are implicated in various neurological conditions .
Study 1: mPGES-1 Inhibition
A study reported that a closely related compound exhibited an IC50 of 8 nM against mPGES-1 and demonstrated efficacy in preclinical models of pain . This suggests that this compound may possess similar anti-inflammatory properties.
Study 2: CNS Modulation
Another investigation into the effects of dihydrofuro[3,2-C]pyridine derivatives on NMDA receptors revealed enhanced selectivity for GluN2C/D subtypes. This selectivity is vital for developing treatments for neurological disorders without the side effects associated with non-selective NMDA antagonists .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
